molecular formula C34H36MgN4O4 B092991 Magnesium mesoporphyrin CAS No. 16755-93-4

Magnesium mesoporphyrin

Cat. No. B092991
CAS RN: 16755-93-4
M. Wt: 589 g/mol
InChI Key: HMNOUZUWRXRYRB-UHFFFAOYSA-L
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Description

Magnesium mesoporphyrin (MgMP) is a synthetic derivative of heme that has gained attention in scientific research due to its ability to inhibit heme oxygenase (HO), an enzyme that breaks down heme into biliverdin, carbon monoxide, and iron. MgMP has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.

Mechanism Of Action

Magnesium mesoporphyrin inhibits HO, an enzyme that breaks down heme into biliverdin, carbon monoxide, and iron. By inhibiting HO, Magnesium mesoporphyrin can increase the levels of heme in the body, which has been shown to have various therapeutic effects.
Biochemical and Physiological Effects:
Magnesium mesoporphyrin has been shown to have various biochemical and physiological effects in animal models. These effects include reducing oxidative stress, inflammation, and apoptosis, improving cardiac function, and inhibiting tumor growth.

Advantages And Limitations For Lab Experiments

Magnesium mesoporphyrin has several advantages for lab experiments, including its stability and ease of synthesis. However, one limitation is that it can be difficult to administer to animals due to its hydrophobic nature.

Future Directions

There are several future directions for Magnesium mesoporphyrin research. One potential area of research is the development of more effective methods for administering Magnesium mesoporphyrin to animals. Another area of research is the investigation of Magnesium mesoporphyrin's potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, more research is needed to understand the mechanisms underlying Magnesium mesoporphyrin's therapeutic effects.

Synthesis Methods

Magnesium mesoporphyrin is synthesized by reacting mesoporphyrin IX dimethyl ester with magnesium acetate in the presence of a base. This reaction produces Magnesium mesoporphyrin, which is then purified through chromatography.

Scientific Research Applications

Magnesium mesoporphyrin has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, Magnesium mesoporphyrin has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Inflammation research has shown that Magnesium mesoporphyrin can reduce inflammation and oxidative stress in various animal models. In cardiovascular research, Magnesium mesoporphyrin has been shown to improve cardiac function and reduce myocardial injury in animal models of ischemia-reperfusion injury.

properties

CAS RN

16755-93-4

Product Name

Magnesium mesoporphyrin

Molecular Formula

C34H36MgN4O4

Molecular Weight

589 g/mol

IUPAC Name

magnesium;3-[18-(2-carboxylatoethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron

InChI

InChI=1S/C34H38N4O4.Mg/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2

InChI Key

HMNOUZUWRXRYRB-UHFFFAOYSA-L

SMILES

[H+].[H+].CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Mg+2]

Canonical SMILES

[H+].[H+].CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Mg+2]

synonyms

magnesium mesoporphyrin
Mg mesoporphyrin
Mg-mesoporphyrin

Origin of Product

United States

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